

Sarafloxacin hydrochloride chemical structure and properties.

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Compound of Interest

Compound Name: Sarafloxacin hydrochloride

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An In-depth Technical Guide to Sarafloxacin Hydrochloride

Introduction

Sarafloxacin hydrochloride is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] It functions by inhibiting essential bacterial enzymes involved in DNA replication, leading to cell death.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for **sarafloxacin hydrochloride**, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

Sarafloxacin hydrochloride is the hydrochloride salt of sarafloxacin. Its chemical structure is characterized by a quinolone core with fluorine, piperazinyl, and fluorophenyl substituents.

- IUPAC Name: 6-fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid;hydrochloride[4]
- CAS Number: 91296-87-6[4]
- Molecular Formula: C₂₀H₁₈ClF₂N₃O₃[4]

- SMILES: C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl[4]

Physicochemical Properties

A summary of the key physicochemical properties of **sarafloxacin hydrochloride** is presented in the table below.

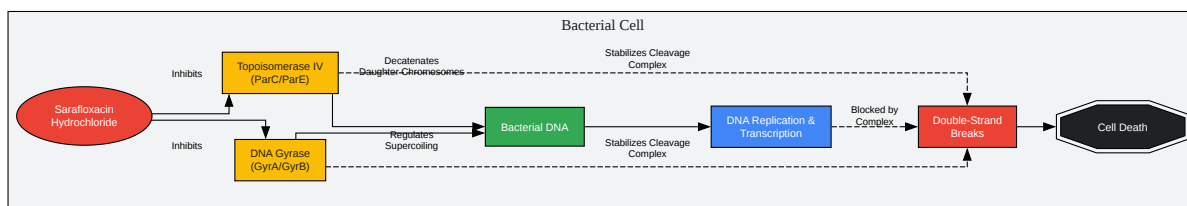
Property	Value	Source(s)
Molecular Weight	421.8 g/mol	[4]
Appearance	Pale yellow solid	[5]
Melting Point	>240°C (decomposes)	[5]
pKa (Strongest Acidic)	5.74	[6]
pKa (Strongest Basic)	8.68	[6]
Solubility		
Water	Soluble	[7]
DMSO	8.33 mg/mL	[8]
Dimethylformamide (DMF)	~5 mg/mL	[1]
PBS (pH 7.2)	~0.5 mg/mL	[1]
UV/Vis. λ_{max}	280, 318, 330 nm	[1]

Mechanism of Action

Sarafloxacin hydrochloride exerts its antibacterial effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme on the DNA.[9] This action inhibits the re-ligation of the cleaved DNA strands, leading to double-strand breaks in the bacterial chromosome.[9] The accumulation of these breaks disrupts DNA replication and repair, ultimately triggering cell death.[9] In many Gram-negative bacteria, DNA

gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria.[10]



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Mechanism of action of **Sarafloxacin Hydrochloride**.

Antimicrobial Spectrum

Sarafloxacin hydrochloride is effective against a wide range of bacteria. Below is a table summarizing the Minimum Inhibitory Concentration (MIC) values for sarafloxacin against various bacterial strains.

Bacterial Species	Strain	MIC (µg/mL)	Source(s)
Escherichia coli	O78	1	[11]
Bacteroides spp.	Clinical Isolates	0.5 - 2	[1]
Fusobacterium spp.	Clinical Isolates	0.5 - 2	[1]
Eubacterium spp.	Clinical Isolates	0.5 - 2	[1]
Actinomyces spp.	Clinical Isolates	0.5 - 2	[1]
Peptococcus spp.	Clinical Isolates	0.5 - 2	[1]
Peptostreptococcus spp.	Human Isolates	0.125 (MIC ₅₀)	[12]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of **sarafloxacin hydrochloride**.

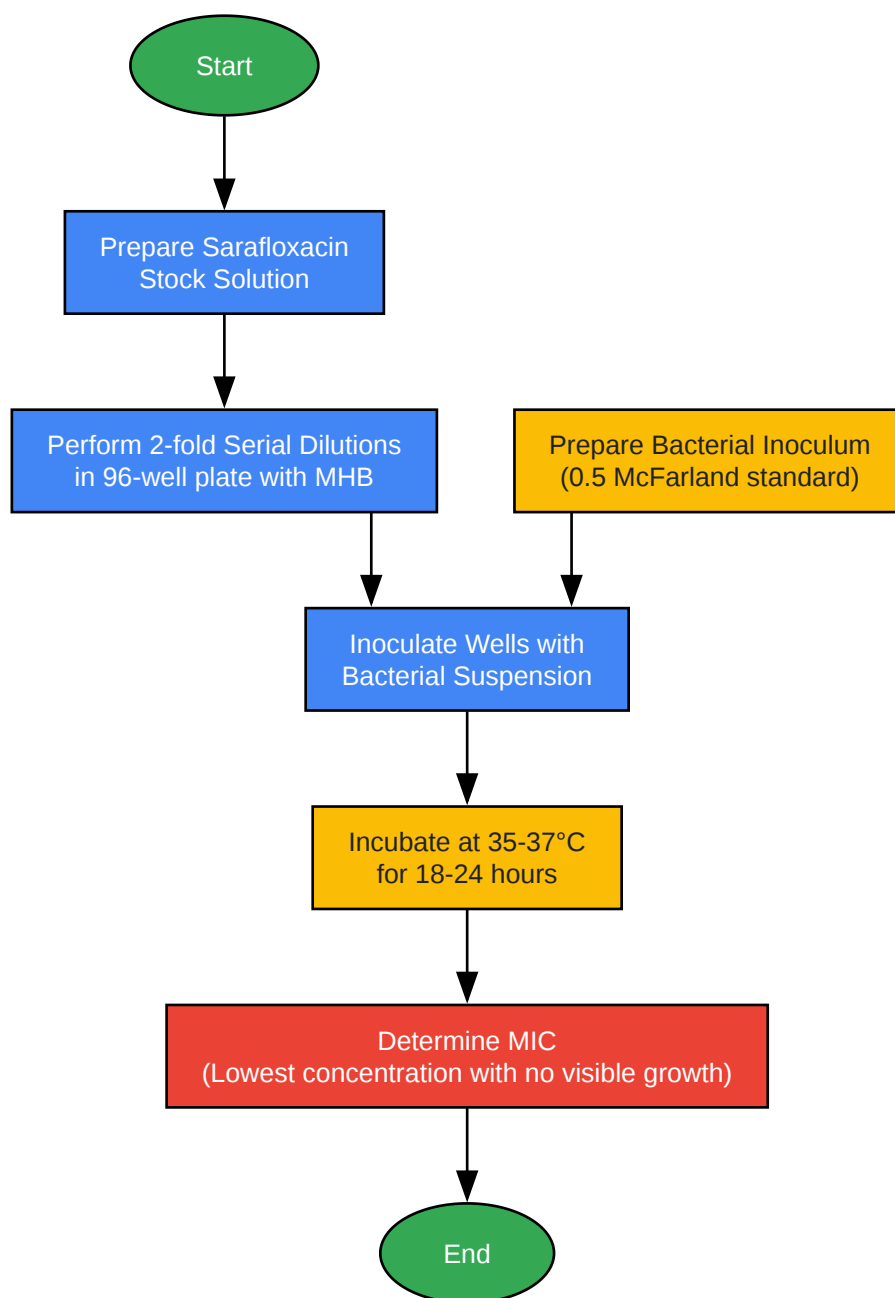
Materials:

- **Sarafloxacin hydrochloride**
- Mueller-Hinton Broth (MHB)
- Bacterial inoculum
- 96-well microtiter plates
- Spectrophotometer or plate reader

Procedure:

- Preparation of Sarafloxacin Stock Solution: Prepare a stock solution of **sarafloxacin hydrochloride** in a suitable solvent (e.g., water or DMSO).

- Serial Dilutions: Perform a two-fold serial dilution of the sarafloxacin stock solution in MHB across the wells of a 96-well plate to achieve a range of desired concentrations.
- Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5×10^5 CFU/mL in each well.
- Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted antibiotic. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
- Incubation: Incubate the microtiter plates at 35-37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of **sarafloxacin hydrochloride** that completely inhibits visible growth of the bacteria.^[13]



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Workflow for MIC determination by broth microdilution.

High-Performance Liquid Chromatography (HPLC) Analysis

This method is for the determination of sarafloxacin in a sample.

Materials and Equipment:

- HPLC system with a fluorescence or UV detector
- C18 column (e.g., μ -Bondapak C18, 3.9 mm x 300 mm)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Phosphoric acid
- Triethylamine
- **Sarafloxacin hydrochloride** standard

Procedure:

- **Sample Preparation:** Dissolve the sample containing sarafloxacin in a mixture of acetonitrile and water (1:1 v/v).[\[14\]](#) For biological samples like tissue, an extraction with a bufferized solvent followed by solid-phase extraction may be necessary.[\[15\]](#)
- **Mobile Phase Preparation:** Prepare a mobile phase consisting of acetonitrile, methanol, and 2 mmol/L phosphoric acid (adjusted to pH 3.5 with triethylamine) in a ratio of 30:5:65 (v/v/v).[\[14\]](#)
- **HPLC Conditions:**
 - Flow rate: 1 mL/min[\[14\]](#)
 - Column temperature: 15°C[\[14\]](#)
 - Detection: UV at 278 nm or fluorescence detection.[\[14\]](#)
- **Analysis:** Inject the prepared sample and standard solutions into the HPLC system.
- **Quantification:** Compare the peak area of sarafloxacin in the sample to a calibration curve generated from the sarafloxacin standards.

Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of **sarafloxacin hydrochloride** on a murine cell line.

Materials:

- **Sarafloxacin hydrochloride**
- Murine cell line (e.g., L929)
- Cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

- **Cell Seeding:** Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of **sarafloxacin hydrochloride** and incubate for a specified period (e.g., 24 or 72 hours). Include untreated cells as a control.
- **MTT Addition:** After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
- **Solubilization:** Add the solubilization buffer to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control to determine the cytotoxic effect of **sarafloxacin hydrochloride**.

Conclusion

Sarafloxacin hydrochloride is a potent fluoroquinolone antibiotic with a well-defined mechanism of action and a broad spectrum of activity. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound. Adherence to detailed experimental protocols is crucial for obtaining reliable and reproducible results in the evaluation of its antimicrobial and cytotoxic properties.

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